molecular formula C9H16O3 B13077189 1-Methoxy-2-methylcyclohexane-1-carboxylic acid

1-Methoxy-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B13077189
M. Wt: 172.22 g/mol
InChI Key: RRIUPBAGPNNFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclohexane ring substituted with a methoxy group, a methyl group, and a carboxylic acid group. It is a versatile chemical used in various research and industrial applications.

Preparation Methods

The synthesis of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid can be achieved through several methods:

    Hydrogenation of 1-Methoxy-2-methylcyclohexene-1-carboxylic acid: This method involves the hydrogenation of the corresponding cyclohexene derivative in the presence of a suitable catalyst such as palladium on carbon.

    Oxidation of 1-Methoxy-2-methylcyclohexanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents like potassium permanganate or chromium trioxide.

    Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of 1-Methoxy-2-methylcyclohexene-1-carboxylic acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form 1-Methoxy-2-methylcyclohexane-1,2-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group can yield 1-Methoxy-2-methylcyclohexane-1-methanol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-Methoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

1-Methoxy-2-methylcyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-2-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7-5-3-4-6-9(7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

RRIUPBAGPNNFFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.